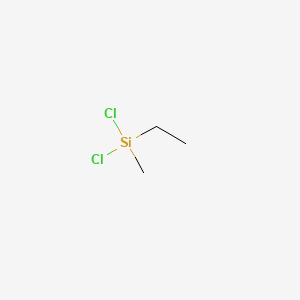

Ethylmethyldichlorosilane

Description

Significance of Organosilicon Compounds in Advanced Materials Science

Organosilicon compounds are pivotal in advanced materials science due to their unique properties, which stem from the versatility of the silicon atom. iust.ac.ir This versatility allows for the creation of a vast range of molecules, including silanes, siloxanes, and silsesquioxanes. iust.ac.ir These compounds exhibit desirable characteristics such as thermal stability, chemical inertness, and flexibility, making them invaluable in the design of advanced materials. iust.ac.ir

The applications of organosilicon compounds are diverse, spanning across materials science, pharmaceuticals, electronics, and agriculture. iust.ac.ir In materials science, they are integral to the formulation of coatings, adhesives, sealants, and modifiers, imparting properties like water repellency and thermal resistance. iust.ac.irias.ac.in Their biocompatibility also makes them suitable for use in the pharmaceutical industry as drug delivery agents and synthetic intermediates. iust.ac.ir Furthermore, in the electronics sector, they serve as dielectric materials, insulators, and encapsulants. iust.ac.ir

Role of Dichlorosilanes as Key Synthetic Intermediates

Dichlorosilanes, chemical compounds with the formula H2SiCl2, are key synthetic intermediates in the production of various silicon-based materials. wikipedia.org They are particularly important in the synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone. The hydrolysis of dichlorosilanes yields both cyclic and linear polysiloxanes. wikipedia.org

One of the most significant applications of dichlorosilanes is in the production of silicon nitride for the semiconductor industry through low-pressure chemical vapor deposition (LPCVD). wikipedia.org Dichlorosilane (B8785471) is favored for this process because it decomposes at lower temperatures and facilitates a higher growth rate of silicon crystals. wikipedia.org The direct synthesis of methylchlorosilanes, a process developed in the 1940s, was a major breakthrough that led to the large-scale production of silicones, including oils, rubbers, and resins. rsc.orgresearchgate.net This process involves reacting methyl chloride with silicon, which produces a mixture of chlorosilanes, with dimethyldichlorosilane being a primary component. dakenchem.comunited-silicones.com This dimethyldichlorosilane is then hydrolyzed to produce polydimethylsiloxane (B3030410), the backbone of many silicone products. dakenchem.comunited-silicones.com

Position of Ethylmethyldichlorosilane within Contemporary Organosilicon Research

This compound (C3H8Cl2Si) is a specific type of dichlorosilane that holds a significant position in contemporary organosilicon research and industry. fluorochem.co.ukchemeo.com It serves as a crucial raw material for producing silicone rubber and silicone resin. chemicalbook.com Its properties, such as a boiling point of 100°C and a flash point of 2°C, make it a reactive and useful precursor. fluorochem.co.uk

Research has explored the use of this compound in creating copolymers to improve the properties of polysilanes. For instance, copolymers prepared from the sodium dichlorination of mixtures of dimethyldichlorosilane and this compound have shown improved solubility. dtic.mil Furthermore, studies have investigated the hydrolysis of this compound to form cyclic silicon compounds. aston.ac.uk The versatility of this compound is also evident in its use in the synthesis of more complex molecules, such as those used in poly(imide-amide)s and poly(imide-ester)s. wiley.com

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C3H8Cl2Si |

| Molecular Weight | 143.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 100 °C |

| Flash Point | 2 °C |

| Density | 1.063 g/cm³ |

| CAS Number | 4525-44-4 |

Structure

3D Structure

Propriétés

IUPAC Name |

dichloro-ethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNECSTWRDNQOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871085 | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-44-4 | |

| Record name | Dichloroethylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Synthesis of Organochlorosilane Precursors

The production of ethylmethyldichlorosilane relies on the availability of high-quality organochlorosilane precursors. Industrial synthesis pathways are optimized for large-scale production, while specialized lab-scale reactions enable the creation of unique molecular architectures.

Industrial Synthesis Pathways and By-product Utilization

The industrial preparation of ethylchlorosilanes, including precursors to this compound, has evolved to enhance efficiency and minimize waste. A notable method involves the reaction of vinyl chloride with a hydrogen silane (B1218182) in the presence of a platinum or palladium catalyst. google.com This process can be conducted at pressures ranging from 8 to 25 bars and temperatures between 110°C and 120°C. google.com One of the key advantages of this method is the high yield of the desired ethylsilane (B1580638) with minimal by-products. google.com For instance, the reaction of vinyl chloride with trichlorosilane (B8805176) can yield ethyltrichlorosilane, a related organochlorosilane, with up to 92% efficiency. google.com

A significant aspect of industrial organosilicon chemistry is the effective utilization of by-products. In the direct synthesis of methylchlorosilanes via the Müller-Rochow method, various disilanes are formed as by-products. google.com Specific disilanes, such as 1,1,2,2-tetrachlorodimethyldisilane and 1,1,2-trichlorotrimethyldisilane, can be cleaved into valuable monosilanes like methyltrichlorosilane (B1216827) and dimethyldichlorosilane by reacting them with hydrogen chloride in the presence of catalysts. google.com This approach transforms potential waste streams into useful chemical intermediates.

| Precursor Synthesis Data | |

| Reaction | Catalytic reaction of vinyl chloride and hydrogen silane |

| Catalysts | Platinum or Palladium |

| Pressure | 8-25 bars |

| Temperature | 110-120 °C |

| Example Yield (Ethyltrichlorosilane) | ~92% |

Selective Allylation Reactions in Organosilicon Synthesis

Selective allylation is a crucial technique for introducing allyl groups into organosilicon compounds, which are precursors for various functionalized silanes. While Grignard reactions can be used, they often result in a mixture of allylated products. acs.org A more selective method involves the use of allyl chloride with zinc powder in a dipolar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). acs.orggoogleapis.com This approach allows for the highly selective monoallylation of various alkyltrichlorosilanes, producing the corresponding allyl(alkyl)dichlorosilanes in high yields. acs.org

This method is also applicable to the allylation of polychlorodisilanes. acs.org The ability to selectively introduce one or more allyl groups is vital for creating precursors for modified allylsilanes, which have applications in organic synthesis. acs.orgorganic-chemistry.org For example, the reaction of methyltrichlorosilane with allyl chloride and zinc in DMI can selectively produce diallyl(methyl)chlorosilane. acs.org

Formation of Specific Organosilicon Intermediates and Derivatives

The reactivity of the silicon-chlorine bonds in dichlorosilanes like this compound allows for the construction of more complex silicon-based structures, including cyclic and polymeric materials.

Cyclosilane Ring Formation from Dichlorosilanes

This compound can be used to form cyclosilanes through reactions with alkali metals. acs.org This process yields per(ethylmethyl)cyclosilanes, with ring sizes ranging from four to eight members having been successfully isolated and characterized. acs.org The formation of these rings is a result of an intramolecular closure process. mcgill.ca The synthesis of specific ring sizes can be controlled by using α,ω-dichlorosilanes and polysilanyl dianions, allowing for the creation of tailored cyclic structures. acs.org These cyclosilanes are of interest due to their unique electronic and conformational properties. acs.org

Reaction Mechanisms and Pathways of Ethylmethyldichlorosilane

Hydrolytic Reactivity and Condensation Dynamics

The conversion of ethylmethyldichlorosilane into polysiloxane structures begins with its interaction with water, leading to hydrolysis and subsequent condensation reactions. These processes are fundamental to the formation of the siloxane backbone (Si-O-Si).

In the presence of protic solvents, particularly water, this compound undergoes a rapid hydrolysis reaction. The chlorine atoms, being good leaving groups, are displaced by hydroxyl (-OH) groups from water molecules. This reaction proceeds in a stepwise manner, yielding intermediate chlorosilanol and the final silanediol (B1258837) product, ethylmethylsilanediol, along with hydrochloric acid (HCl) as a byproduct. doubtnut.comazmax.co.jp

The resulting ethylmethylsilanediol is a key, albeit generally unstable, intermediate. scispace.com Silanols are prone to self-condensation, especially in the acidic conditions created by the HCl byproduct. scispace.com The kinetics of this hydrolysis can be influenced by factors such as the concentration of water, the solvent system, and the temperature.

| Step | Reactants | Intermediate/Product | Byproduct |

| Initial Hydrolysis | This compound, Water | Ethylmethyldichlorosilanol | HCl |

| Final Hydrolysis | Ethylmethyldichlorosilanol, Water | Ethylmethylsilanediol | HCl |

Following hydrolysis, the highly reactive ethylmethylsilanediol intermediates undergo polycondensation. In this process, two silanol (B1196071) groups react with each other to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. doubtnut.com This step-growth polymerization mechanism is the basis for forming the polymer backbone.

The condensation can occur in two primary ways:

Intermolecularly: Leading to the formation of linear polymer chains.

Intramolecularly: Leading to the formation of cyclic siloxane oligomers.

The hydrolytic polycondensation of dichlorosilanes typically yields a mixture of both linear and cyclic oligosiloxanes. researchgate.net The relative amounts of these products depend significantly on the reaction conditions, such as monomer concentration, temperature, and the solvent used. researchgate.net Dilute conditions tend to favor the formation of cyclic species through intramolecular condensation. Common cyclic products include the trimer and tetramer of ethylmethylsiloxane.

| Condensation Type | Reactants | Product Structure | Key Feature |

| Intermolecular | Two Ethylmethylsilanediol molecules | Linear Polysiloxane Chain | Chain growth and molecular weight increase |

| Intramolecular | One linear siloxane oligomer with reactive ends | Cyclic Polysiloxane Ring | Formation of stable cyclic trimers, tetramers, etc. |

Polymerization Behavior and Controlled Architecture Synthesis

Beyond direct polycondensation, the cyclic siloxanes derived from this compound are valuable monomers for synthesizing polysiloxanes with well-defined structures and high molecular weights through ring-opening polymerization (ROP).

Ring-opening polymerization (ROP) is a chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, opening its ring structure and incorporating it into the growing chain. gelest.comresearchgate.net This method provides better control over the polymer's molecular weight and structure compared to polycondensation, as it avoids the formation of low molecular weight side products. researchgate.net

The polymerization of cyclosiloxanes can be initiated by either anionic or cationic catalysts. gelest.commdpi.com

Anionic ROP: Initiated by strong bases (e.g., alkali metal hydroxides), which attack the silicon atom, cleaving the Si-O bond and creating a silanolate active center. gelest.com

Cationic ROP: Initiated by strong acids, which protonate the oxygen atom in the siloxane bond, making it susceptible to nucleophilic attack by another monomer or the growing polymer chain. nih.gov

The chemoselectivity of ROP is influenced by the ring strain of the cyclic monomer. Highly strained rings, such as cyclic trimers (D₃), are more reactive and can undergo kinetically controlled polymerization that minimizes side reactions. gelest.com Less strained rings, like cyclic tetramers (D₄), often undergo equilibrium polymerization where chain propagation competes with "backbiting" reactions, leading to a redistribution of chain lengths and the re-formation of cyclic species. mdpi.comnih.gov

ROP is a primary industrial method for producing high molecular weight linear polysiloxanes from cyclic siloxane monomers. gelest.comresearchgate.net By carefully selecting the monomer (e.g., the more reactive cyclic trimer), initiator, and reaction conditions, it is possible to synthesize linear polymers with a narrow molecular weight distribution.

However, the process is often characterized by a ring-chain equilibrium. gelest.com During polymerization, especially under equilibrium conditions, the active end of a growing linear polymer chain can attack a siloxane bond within its own chain. mdpi.com This "backbiting" intramolecular reaction can cleave off a small cyclic oligomer, typically the thermodynamically stable six- (D₃) or eight-membered (D₄) rings. researchgate.netnih.gov Consequently, the final product of a typical equilibrium ROP is a mixture containing high molecular weight linear polymer and a certain percentage (often 10-15%) of cyclic oligomers. nih.gov

| Polymerization Method | Primary Product | Common Byproducts | Control Level |

| Kinetically Controlled ROP (e.g., of D₃) | Linear Polysiloxane | Minimal cyclics | High control over molecular weight |

| Equilibrium ROP (e.g., of D₄) | Linear Polysiloxane | Cyclic Oligomers (D₃, D₄, etc.) | Thermodynamic control, leads to product mixture |

This compound itself is not directly used in radical polymerization. However, it serves as a building block for creating functional siloxane monomers that can be incorporated into complex polymer architectures using controlled radical polymerization (CRP) techniques. CRP methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the precise synthesis of polymers with predetermined molecular weights, low dispersity, and advanced architectures like block copolymers. nih.govresearchgate.net

Substitution Reactions and Derivatization

The primary reaction pathway for this compound involves the substitution of its chlorine atoms. The silicon-chlorine (Si-Cl) bond is highly polarized, rendering the silicon atom electrophilic and prone to attack by nucleophiles.

Nucleophilic substitution at a silicon center is a fundamental process in organosilicon chemistry. Unlike carbon-based SN2 reactions that proceed through a five-coordinate transition state, reactions at silicon can involve a more stable pentacoordinate intermediate due to the availability of d-orbitals. The general reactivity for methylchlorosilanes toward nucleophilic attack decreases as the number of electron-donating methyl groups increases. acs.org This trend is due to both steric hindrance and electronic effects. The reactivity generally follows the order: RSiCl₃ > R₂SiCl₂ > R₃SiCl. acs.org

A common example of this reaction is hydrolysis, where water acts as the nucleophile. The initial reaction of this compound with water yields a silanol, which is often unstable and readily condenses with other silanols to form a siloxane linkage (Si-O-Si). libretexts.org This process is the basis for the formation of silicone polymers. libretexts.org The reaction with an alcohol (alcoholysis) proceeds similarly to yield alkoxysilanes.

| Compound | Number of Cl Atoms | Relative Reactivity | Reason |

|---|---|---|---|

| Methyltrichlorosilane (B1216827) (MeSiCl₃) | 3 | Highest | Strong electron withdrawal by three Cl atoms enhances silicon's electrophilicity. |

| Dimethyldichlorosilane (Me₂SiCl₂) | 2 | Intermediate | Balanced electrophilicity and steric accessibility. Analogous to this compound. |

| Trimethylchlorosilane (Me₃SiCl) | 1 | Lowest | Reduced electrophilicity and increased steric hindrance from three methyl groups. |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily react with halosilanes to form stable silicon-carbon bonds. libretexts.orguni-muenchen.de These reactions are fundamental for the synthesis of more complex organosilanes.

The reaction of this compound with an organometallic reagent can proceed in a stepwise manner. The addition of one equivalent of the reagent can selectively replace a single chlorine atom. The introduction of a second equivalent can then replace the remaining chlorine. The reactivity of the intermediate, ethylmethyl(alkyl)chlorosilane, is lower than the starting dichlorosilane (B8785471), which can allow for controlled, selective synthesis if reaction conditions are carefully managed. acs.org

| Reagent | Stoichiometry (Reagent:Silane) | Primary Product | Secondary Product |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1:1 | Ethyl-dimethyl-chlorosilane | Di-ethyl-methyl-chlorosilane |

| Methylmagnesium bromide (CH₃MgBr) | 2:1 | Ethyl-trimethyl-silane | - |

| Phenyllithium (C₆H₅Li) | 1:1 | Ethyl-methyl-phenyl-chlorosilane | Ethyl-methyl-diphenyl-silane |

| Phenyllithium (C₆H₅Li) | 2:1 | Ethyl-methyl-diphenyl-silane | - |

Elimination Reactions in Organosilane Chemistry

While substitution is the dominant pathway, elimination reactions can also occur in organosilane chemistry, particularly with specific substitution patterns on the alkyl groups attached to the silicon.

In traditional organic chemistry, E1 (elimination, unimolecular) and E2 (elimination, bimolecular) reactions describe the formation of alkenes from alkyl halides. libretexts.orgdalalinstitute.com

E1 Reaction : A two-step process involving the formation of a carbocation intermediate, which then loses a proton. chemicalnote.compharmaguideline.com It is favored by weak bases and good ionizing solvents. libretexts.org

E2 Reaction : A one-step, concerted process where a base removes a proton at the same time the leaving group departs. dalalinstitute.compharmaguideline.com It requires a strong base and an anti-periplanar arrangement of the proton and the leaving group. dalalinstitute.com

In the context of organosilanes, the most relevant elimination pathway is β-elimination. This reaction involves the removal of a substituent (commonly hydrogen) from the carbon atom beta to the silicon atom, leading to the formation of an alkene and a silyl (B83357) derivative. libretexts.org This process is particularly facile and is a key decomposition pathway for certain organometallic compounds. libretexts.org The driving force is often the formation of a stable product, such as a new π-bond in the resulting alkene. libretexts.org

The stereochemistry of E2-like elimination reactions is highly specific, typically requiring an anti-periplanar geometry between the hydrogen being removed and the leaving group. chemistrysteps.comksu.edu.sa This geometric constraint dictates the stereochemistry (E/Z) of the resulting alkene. If the β-carbon has two different protons, their respective anti-periplanar alignment with the silyl group can lead to different stereoisomeric products.

The regiochemistry of the elimination is governed by rules analogous to those in carbon chemistry.

Zaitsev's Rule : Generally, the more substituted (and thus more stable) alkene is the major product. libretexts.org

Hofmann's Rule : With a sterically hindered base or a poor leaving group, the less substituted alkene may be favored due to the kinetic accessibility of the less-hindered proton. ksu.edu.sa

The specific outcome for an organosilane like this compound would depend on the structure of its alkyl groups and the reaction conditions employed. For a β-hydride elimination to occur, one of the alkyl groups attached to the silicon would need to have a hydrogen atom on its β-carbon.

Catalytic Processes and Mechanistic Elucidation

Catalysis plays a significant role in modifying the reactivity and selectivity of reactions involving organosilanes. Lewis acids are particularly effective catalysts for certain transformations. For instance, aluminum chloride (AlCl₃) is known to catalyze the disproportionation (or redistribution) of methylchlorosilanes. researchgate.net This type of reaction involves the exchange of alkyl groups and chlorine atoms between silane (B1218182) molecules to reach a thermodynamic equilibrium. It is plausible that this compound could undergo similar Lewis acid-catalyzed redistribution reactions with other chlorosilanes or itself.

The mechanism for such a process typically involves the coordination of the Lewis acid to a chlorine atom, which increases the electrophilicity of the silicon center and facilitates the cleavage and reformation of Si-C and Si-Cl bonds. The elucidation of these complex catalytic mechanisms often requires a combination of kinetic studies, isotopic labeling, and computational modeling to map out the reaction pathways and identify key intermediates and transition states. edandersonchem.org

Hydrosilylation Mechanisms in Polymer Precursor Synthesis

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. While this compound does not possess a Si-H bond itself, it is a precursor to hydrosilanes that can participate in this reaction. For instance, it can be reduced to ethylmethylsilane (B15484564) (EtMeSiH₂) which can then undergo hydrosilylation. The mechanism of hydrosilylation is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being extensively studied.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . This mechanism can be broken down into several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond of a hydrosilane to the low-valent metal center (typically Pt(0)). This step forms a metal-silyl-hydride complex.

Olefin Coordination: The unsaturated substrate (e.g., an alkene or alkyne) then coordinates to the metal center.

Migratory Insertion: This is followed by the migratory insertion of the coordinated olefin into the metal-hydride bond. This step is typically regioselective, leading to the formation of an alkyl-metal-silyl complex. The direction of insertion determines the final product (Markovnikov or anti-Markovnikov addition).

Reductive Elimination: The final step is the reductive elimination of the alkylsilyl product, which regenerates the active catalyst and releases the organosilicon compound.

An alternative pathway, the modified Chalk-Harrod mechanism , suggests that the migratory insertion may occur into the metal-silyl bond instead of the metal-hydride bond. The specific pathway taken can be influenced by the nature of the silane, the unsaturated substrate, and the ligands on the metal catalyst.

For a hydrosilane derived from this compound, the ethyl and methyl groups will exert both steric and electronic effects on the reaction. The electron-withdrawing nature of the two chlorine atoms in the parent compound would be absent in the reduced hydrosilane, but the differing steric bulk of the ethyl versus the methyl group could influence the approach of the unsaturated substrate to the metal center, thereby affecting the regioselectivity of the hydrosilylation.

| Catalyst | Unsaturated Substrate | Silane | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| H₂PtCl₆ | 1,3-Butadiene | Dichlorosilane | Toluene | 80 | 1-Silyl-2-butene derivatives | >90 | libretexts.org |

| Cupric Stearate/Xantphos | Isoprene | Phenylsilane | PhCl | 30 | Branched allylsilanes | 95 | organic-chemistry.org |

Dehydrogenative Coupling Reactions

Dehydrogenative coupling is a process that forms a bond between two silicon atoms through the elimination of hydrogen gas (H₂). This reaction is a key method for the synthesis of polysilanes, which are polymers with a silicon backbone. While direct dehydrogenative coupling requires Si-H bonds, dichlorosilanes like this compound can undergo a related and more common process for polysilane synthesis known as Wurtz-type reductive coupling .

The Wurtz-type coupling reaction involves the reductive dehalogenation of dichlorosilanes using an alkali metal, typically sodium, in a high-boiling solvent like toluene. This method is the most common industrial route to high molecular weight polysilanes. The mechanism of the Wurtz coupling is complex and thought to involve several competing pathways, including radical and anionic intermediates.

A generally accepted sequence of events for the Wurtz-type synthesis of polysilanes is as follows:

Initiation: The reaction is initiated by the reduction of the dichlorosilane at the surface of the alkali metal, leading to the formation of a silyl radical anion or a silyl anion.

Propagation: These reactive intermediates can then react with other dichlorosilane molecules in a chain-growth process. The growing polymer chain can have radical or anionic ends.

Termination and Side Reactions: The polymerization can be terminated in several ways, including backbiting reactions where the active chain end attacks a Si-Si bond in the polymer backbone, leading to the formation of cyclic oligomers. The reaction conditions can lead to a polymodal molecular weight distribution, with both high and low molecular weight polymer fractions, as well as cyclic byproducts.

In the case of this compound, the presence of two different alkyl substituents (ethyl and methyl) on the silicon atom leads to the formation of an unsymmetrical polysilane, poly(ethylmethylsilylene). The relative size and electronic effects of the ethyl and methyl groups can influence the conformation of the resulting polymer chain and its electronic properties.

The table below provides an overview of the typical products and their molecular weight distributions obtained from the Wurtz-type coupling of a related dichlorosilane, dichloromethylphenylsilane. This serves to illustrate the characteristic outcomes of this synthetic route.

| Monomer | Reducing Agent | Solvent | Temperature (°C) | Polymer Fraction | Mn ( g/mol ) | Mw/Mn | Reference |

| Dichloromethylphenylsilane | Sodium | Toluene | Reflux | High Molecular Weight | >100,000 | >2 | |

| Dichloromethylphenylsilane | Sodium | Toluene | Reflux | Low Molecular Weight | <10,000 | ~1.5 | |

| Dichloromethylphenylsilane | Sodium | Toluene | Reflux | Cyclic Oligomers | - | - |

Advanced Applications and Functional Materials Development

Design and Synthesis of Polymeric Materials

Polysiloxanes with Tailored Dielectric Properties

Polysiloxanes are renowned for their low dielectric permittivity, making them excellent insulators. However, for applications such as dielectric elastomers, actuators, and high-density energy storage, a higher dielectric constant is desirable. nih.gov The chemical modification of the polysiloxane backbone is a primary strategy to increase its permittivity. nih.gov This is achieved by introducing polar side groups that can align with an external electric field, thereby increasing the material's capacitance. ethz.ch

Ethylmethyldichlorosilane can be used as a comonomer in polycondensation reactions with other dichlorosilanes, such as dimethyldichlorosilane, to synthesize random or block copolymers. While the ethyl group itself offers only a modest increase in polarity compared to a methyl group, its true utility lies in its role as a platform for further functionalization. The synthesis of polysiloxanes containing specific polar groups allows for the fine-tuning of dielectric properties. rsc.org For instance, the introduction of nitrile or sulfonyl groups can dramatically increase the dielectric constant. researchgate.netnih.gov

The table below illustrates how different side groups on the silicon backbone influence the dielectric permittivity and glass transition temperature (Tg) of polysiloxanes, providing context for how copolymers incorporating ethylmethylsiloxane units could be designed to achieve intermediate or specifically tailored properties.

| Polysiloxane Side Group | Dielectric Permittivity (ε') | Glass Transition Temp. (Tg) | Reference |

| Dimethyl | ~2.75 | -125 °C | researchgate.net |

| 3,3,3-Trifluoropropyl methyl | ~6.4 | -68 °C | nih.gov |

| Chloromethyl methyl | ~6.8 | - | nih.gov |

| Cyanopropyl methyl | ~18 | -60 °C | nih.gov |

| Ethylsulfonyl ethyl | ~18.4 | -20 °C | researchgate.net |

Interactive Data Table: This table demonstrates the range of dielectric properties achievable through side-group modification of polysiloxanes.

Multiblock and Gradient Copolymers

Multiblock and gradient copolymers represent advanced polymer architectures that offer unique combinations of properties not found in simple homopolymers or random copolymers. This compound can be a valuable monomer in the synthesis of such structures.

In synthesizing gradient copolymers, the monomer feed composition is gradually changed during the polymerization process. For example, in a polycondensation reaction, the ratio of this compound to dimethyldichlorosilane could be systematically varied. This would result in a polymer chain with a gradient of ethylmethylsiloxane units, leading to a smooth transition in physical properties—such as refractive index, hydrophobicity, and thermal characteristics—along the polymer backbone.

Multiblock copolymers can be synthesized by sequentially polymerizing different monomers. A block of poly(ethylmethylsiloxane), known for its specific solubility and thermal properties, could be combined with blocks of other polysiloxanes (e.g., polydimethylsiloxane (B3030410), polydiphenylsiloxane) to create materials with distinct, well-defined microphase-separated domains. These materials are useful in applications ranging from thermoplastic elastomers to pressure-sensitive adhesives and specialized membranes.

Porphyrin-Modified Polysiloxanes

Porphyrins are a class of aromatic macrocycles with unique optoelectronic and catalytic properties. mcmaster.ca Incorporating them into a flexible and stable polysiloxane matrix can generate novel materials for applications in sensors, photocatalysis, and photodynamic therapy. nih.gov However, porphyrins and polysiloxanes are often incompatible. mcmaster.ca

A successful strategy involves synthesizing a functional polysiloxane backbone that can subsequently be grafted with porphyrin molecules. mcmaster.caresearchgate.net this compound can be used to create a polysiloxane precursor containing reactive sites. For instance, copolymerization with a chlorobenzyl-functionalized dichlorosilane (B8785471) can yield a polysiloxane with pending chlorobenzyl groups. These groups can then undergo nucleophilic substitution with a hydroxy-functionalized porphyrin, such as 5-(4-hydroxyphenyl)-10,15,20-triphenyl-porphyrin, to covalently attach the porphyrin to the polymer chain. researchgate.net The resulting porphyrin-modified polysiloxane combines the optical properties of the porphyrin with the processability and durability of the silicone. researchgate.net This method has been shown to yield a thermally stable modified polymer where the porphyrin is successfully connected to the polysiloxane chain. researchgate.net

Polyhedral Oligomeric Silsesquioxane (POSS) Based Composites

Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles are cage-like molecules with an inorganic silica (B1680970) core and organic groups at the corners. nih.gov They are considered ideal nanofillers for reinforcing polymers, enhancing their thermal stability, mechanical strength, and oxidation resistance. nih.govnih.govmdpi.com

This compound can be utilized in the synthesis of the polymer matrix into which POSS nanoparticles are incorporated. nih.gov The presence of the ethyl groups in the poly(ethylmethylsiloxane) matrix can be used to tune the compatibility and interfacial interactions between the polymer and the organic groups on the POSS cage. By matching the polarity of the polymer matrix to the POSS substituents, aggregation of the nanoparticles can be minimized, leading to a more uniform dispersion and superior material properties. dtic.mil

Furthermore, functionalized POSS molecules, such as those with a single reactive chlorosilane group, can be prepared and used in copolymerization reactions with this compound. umich.edu This approach allows for the POSS cages to be covalently integrated into the main polymer chain, creating a true organic-inorganic hybrid polymer with precisely defined structure and enhanced properties. mdpi.com

| Property Enhanced by POSS | Mechanism of Improvement | Relevance of Polymer Matrix |

| Thermal Stability | Nanoscale reinforcement and restriction of polymer chain mobility at high temperatures. | The matrix must have good adhesion to the POSS particles to ensure effective load transfer and prevent phase separation. |

| Mechanical Strength | The rigid POSS cage acts as a molecular-level reinforcing agent, increasing modulus and hardness. | A well-dispersed state, facilitated by a compatible matrix, is crucial for maximizing reinforcement. |

| Oxidation Resistance | The silica-like core of POSS is inherently resistant to oxidation, and its presence can shield the polymer chains. | Good interfacial bonding prevents the ingress of oxygen at the particle-polymer interface. |

Interactive Data Table: This table summarizes the benefits of incorporating POSS into a polymer matrix, such as one derived from this compound.

Surface Science and Interfacial Engineering

The reaction of the Si-Cl bonds in this compound with surface hydroxyl groups makes it a potent agent for surface modification. This process, known as silanization, is fundamental to interfacial engineering. gelest.com

Silanization for Surface Functionalization and Adhesion Control

Silanization is a chemical process used to covalently bond silane (B1218182) molecules to the surface of a substrate, altering its chemical and physical properties. nih.govethz.ch Substrates rich in hydroxyl (-OH) groups, such as glass, silica, and many metal oxides, are ideal candidates for this modification. flintbox.com

When a surface is exposed to this compound, typically in a vapor phase or from an anhydrous solvent, the dichlorosilane moiety reacts with the surface hydroxyls. This reaction forms strong, stable silicon-oxygen-substrate (Si-O-Substrate) covalent bonds, anchoring the ethylmethylsilyl group to the surface. ethz.ch The reaction releases hydrogen chloride (HCl) as a byproduct. The remaining Si-Cl bond can react with adjacent silanol (B1196071) groups or with trace moisture to form siloxane (Si-O-Si) bridges with neighboring molecules, creating a cross-linked, durable surface layer. ethz.ch

This attached layer, composed of ethyl and methyl groups, transforms the typically hydrophilic and high-energy inorganic surface into a more hydrophobic, low-energy surface. gelest.com This change is critical for a variety of applications:

Adhesion Promotion: Organosilanes act as molecular bridges to enhance the bond between an inorganic substrate and an organic polymer, such as an adhesive or coating. evonik.comresearchgate.netspecialchem.com The silane end bonds with the inorganic surface, while the organic groups (ethyl, methyl) create an organophilic interface that improves wetting and adhesion with the subsequent polymer layer. dakenchem.com

Hydrophobicity Control: The creation of a hydrophobic surface is essential for applications such as water-repellent coatings, anti-fouling surfaces, and in microfluidics to control fluid flow. up.ptnih.gov

Surface Passivation: Silanization can passivate active surface sites, preventing unwanted adsorption or chemical reactions, which is crucial in chromatography and biomedical implants. nih.gov

The effectiveness of the surface modification can be quantified by measuring the water contact angle, as shown in the table below for a generic silica surface.

| Surface Treatment | Typical Water Contact Angle | Surface Character |

| Unmodified Silica | < 20° | Hydrophilic |

| After Silanization with this compound | > 90° | Hydrophobic |

Interactive Data Table: This table illustrates the change in surface properties of silica after treatment with an alkylchlorosilane like this compound.

Modulating Hydrophobicity and Superhydrophobicity

The chemical structure of this compound is fundamental to its ability to impart water-repellent properties to surfaces. The mechanism involves the hydrolysis of the two chloro groups in the presence of moisture, forming reactive silanol (Si-OH) groups. These silanols readily condense with hydroxyl groups present on the surface of various substrates (like glass, metal oxides, or ceramics), forming stable covalent Si-O-substrate bonds.

Simultaneously, the silanol groups of adjacent this compound molecules condense with each other, creating a cross-linked polysiloxane network on the surface. This process effectively covers the substrate with a thin film where the nonpolar ethyl and methyl groups are oriented outwards. This dense layer of alkyl groups significantly lowers the surface energy, preventing water from spreading and causing it to bead up, a characteristic of hydrophobicity.

Superhydrophobicity, characterized by water contact angles greater than 150°, can be achieved by applying this compound to a micro- or nano-textured surface. mdpi.comresearchgate.net The combination of the low surface energy provided by the silane's alkyl groups and the reduced contact area created by the surface roughness leads to the trapping of air pockets beneath the water droplets (Cassie-Baxter state). mdpi.comgelest.com This composite solid-liquid-air interface minimizes adhesion, causing water to roll off easily, carrying contaminants with it in a self-cleaning effect.

Table 1: Water Contact Angle on Surfaces Modified with Alkylsilanes

This table presents typical data for surfaces treated with short-chain alkyldichlorosilanes like this compound, demonstrating the increase in hydrophobicity.

| Substrate Material | Treatment | Average Water Contact Angle (°) |

|---|---|---|

| Glass Slide | Untreated | ~35° |

| Glass Slide | This compound Vapor Deposition | ~105° |

| Etched Silicon | Untreated | ~45° |

| Etched Silicon | This compound Vapor Deposition | >150° (Superhydrophobic) |

Patterning Techniques for Surface Chemistry Control

The high reactivity of this compound makes it a valuable agent for controlling surface chemistry through various patterning techniques. These methods create defined regions of differing wettability (hydrophilic vs. hydrophobic) on a single substrate, which is crucial for applications in microfluidics, biosensors, and directed self-assembly.

One common method is microcontact printing , where an elastomeric stamp, typically made of polydimethylsiloxane (PDMS), is "inked" with a solution containing this compound and then pressed onto a hydroxyl-terminated surface. nih.govfz-juelich.de The silane selectively transfers and covalently bonds to the areas of contact, forming a patterned self-assembled monolayer (SAM). The uncontacted areas remain hydrophilic, while the printed regions become hydrophobic.

Another technique, photolithography , can be used to create patterns of hydrophobicity. nih.gov A substrate is coated with a photosensitive material (photoresist), which is then exposed to UV light through a photomask. nih.gov After developing the photoresist, defined areas of the underlying substrate are exposed. These exposed regions can then be treated with this compound vapor, which reacts only with the unprotected areas. Subsequent removal of the remaining photoresist reveals a surface with precise hydrophobic patterns. These patterned surfaces can direct the flow of liquids in microchannels or control the attachment of cells and proteins to specific locations. nih.govcadworks3d.com

Corrosion Resistant Coatings

This compound is utilized as a precursor in the formation of thin, dense, and highly cross-linked silica-based coatings that provide effective corrosion protection for metals such as steel and aluminum. nih.govmdpi.comunitn.it The protective mechanism relies on the sol-gel process, initiated by the hydrolysis of the Si-Cl bonds.

When applied to a metallic surface, this compound hydrolyzes to form ethylmethylsilanediol. These molecules undergo polycondensation, forming a robust, three-dimensional polysiloxane network that is chemically bonded to the metal surface via M-O-Si linkages (where M is a metal atom). This resulting film acts as a strong physical barrier, isolating the metal substrate from corrosive agents like water, oxygen, and chloride ions. cptechcenter.org

The presence of the ethyl and methyl groups enhances the coating's protective properties by making it hydrophobic, which further repels water from the metal surface. mdpi.com The performance of these coatings is often evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), which measure the coating's ability to resist charge transfer and inhibit corrosive currents. nih.gov

Table 2: Electrochemical Data for Silane-Coated Mild Steel

Representative data illustrating the improved corrosion resistance of mild steel after being coated with a hybrid silane film derived from precursors like this compound.

| Sample | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) |

|---|---|---|---|

| Bare Mild Steel | -0.65 V | 8.5 x 10⁻⁶ | 2.1 x 10³ |

| Silane-Coated Steel | -0.30 V | 9.2 x 10⁻⁸ | 4.5 x 10⁵ |

Catalytic Roles and Support Structures

While not a catalyst itself, this compound plays a critical role as a precursor and building block in the synthesis of materials used in catalysis.

Precursors in Heterogeneous Catalysis

In heterogeneous catalysis, the support material on which the active catalyst is dispersed is crucial for performance. mdpi.com this compound can be used to synthesize or modify these supports, particularly those based on silica (SiO₂). mdpi.comiitm.ac.in

Through co-hydrolysis and co-condensation with primary silica precursors like tetraethyl orthosilicate (B98303) (TEOS), this compound can be incorporated into the silica matrix. The ethyl and methyl groups become part of the final support structure, modifying its surface properties. This functionalization can change the surface from hydrophilic to more hydrophobic, which can be advantageous for reactions involving nonpolar reactants by improving reactant-catalyst interaction. researchgate.net Furthermore, the presence of these organic groups can influence the dispersion of metallic catalyst nanoparticles deposited on the support, preventing their aggregation and maintaining high catalytic activity. iitm.ac.in

Molecular Catalytic Systems for Silicon Precursor Synthesis

This compound serves as a fundamental reactant in molecular catalytic systems designed to synthesize more complex silicon-based molecules and polymers. The Si-Cl bonds are reactive sites that can be targeted by specific molecular catalysts, often based on transition metals like platinum, rhodium, or nickel. mdpi.commdpi.com

For example, in hydrosilylation reactions, a molecular catalyst can facilitate the addition of a Si-H bond (from another silane) across a double or triple bond. While this compound itself does not have a Si-H bond, it can be a starting material that is first modified using other reactions to introduce unsaturation, which then undergoes catalyzed hydrosilylation. More directly, transition metal catalysts can be used to promote coupling reactions at the Si-Cl bond, enabling the controlled synthesis of specific oligosilanes or polysilanes with tailored electronic and physical properties for applications in electronics and materials science. mdpi.comacs.org

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Molecular and Structural Characterization

Spectroscopy is fundamental to elucidating the molecular architecture of Ethylmethyldichlorosilane. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic connectivity, functional groups, and electronic properties.

NMR spectroscopy is an indispensable tool for the structural verification of this compound, providing unambiguous information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count and description of the different hydrogen environments. For this compound (CH₃CH₂Si(CH₃)Cl₂), three distinct signals are expected: a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the methyl protons directly attached to the silicon atom. The chemical shifts are influenced by the electronegativity of the adjacent silicon and chlorine atoms.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Partner |

|---|---|---|---|

| Si-CH₃ | ~0.8 - 1.0 | Singlet | N/A |

| -CH₂-CH₃ | ~1.1 - 1.3 | Triplet | -CH₂- |

| -CH₂-CH₃ | ~1.2 - 1.5 | Quartet | -CH₃ |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. libretexts.org this compound has three distinct carbon environments: the methyl carbon of the ethyl group, the methylene carbon of the ethyl group, and the methyl carbon bonded to the silicon atom. The chemical shifts are characteristically influenced by the proximity to the electropositive silicon and electronegative chlorine atoms. libretexts.orgdocbrown.info

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | ~5 - 10 |

| -CH₂-CH₃ | ~8 - 12 |

| -CH₂-CH₃ | ~20 - 25 |

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly powerful for characterizing organosilicon compounds, as the chemical shift is highly sensitive to the substituents on the silicon atom. unige.ch For chlorosilanes, the ²⁹Si chemical shift moves to a higher frequency (downfield) as the number of chlorine atoms increases. The spectrum of this compound would show a single resonance in a region characteristic for dialkyldichlorosilanes. The precise chemical shift provides confirmation of the dichloro-substitution pattern on the silicon center. researchgate.net

Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. gelest.com The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure.

Key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups are observed in the 2900-3000 cm⁻¹ region. docbrown.info

C-H Bending: Bending (deformation) vibrations for the methyl and methylene groups appear in the 1375-1470 cm⁻¹ range. docbrown.info

Si-C Vibrations: The silicon-carbon bond gives rise to characteristic stretching and rocking vibrations. The Si-CH₃ symmetric deformation (rocking) is typically found around 1260 cm⁻¹, and Si-C stretching vibrations occur in the 700-850 cm⁻¹ region.

Si-Cl Stretching: The most characteristic vibrations for this molecule are the asymmetric and symmetric stretches of the Si-Cl₂ group, which are typically found in the 450-600 cm⁻¹ region. These strong absorptions are indicative of the dichlorosilane (B8785471) functionality.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2900 - 3000 |

| -CH₃, -CH₂- | Bending | 1375 - 1470 |

| Si-CH₃ | Symmetric Deformation | ~1260 |

| Si-C | Stretching | 700 - 850 |

| Si-Cl₂ | Asymmetric & Symmetric Stretching | 450 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. wikipedia.org this compound is a saturated organosilane, meaning it lacks chromophores like double bonds or aromatic rings that typically absorb in the near-UV or visible range (200-800 nm).

The only possible electronic transitions are high-energy sigma (σ) to sigma anti-bonding (σ) and non-bonding (n) to sigma anti-bonding (n) transitions. wikipedia.org

σ → σ transitions:* These involve exciting an electron from a C-H, C-C, or Si-C sigma bonding orbital to the corresponding anti-bonding orbital. These transitions require very high energy and occur in the far-UV region, typically below 200 nm. For example, the σ → σ* transition in ethane (B1197151) is at 135 nm. wikipedia.org

n → σ transitions:* These involve exciting a non-bonding electron from the lone pairs on the chlorine atoms to an anti-bonding orbital (e.g., Si-Cl σ*). These transitions also occur at short wavelengths, generally below 200 nm.

Due to the high energy required for these transitions, UV-Vis spectroscopy is not a standard technique for the routine characterization of simple alkylchlorosilanes like this compound. Its primary utility would be in detecting unsaturated impurities.

Chromatographic Separation and Purity Assessment

Gas chromatography (GC) is the premier analytical technique for the analysis of volatile compounds like this compound. It is routinely used for quality control to determine the purity of the compound. sigmaaldrich.com The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.org

For the analysis of chlorosilanes, specific considerations are necessary due to their reactivity. The GC system must be free of moisture to prevent hydrolysis of the Si-Cl bonds, which can lead to the formation of siloxanes and clog the syringe or column. researchgate.net

Columns: Non-polar or semi-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase ("5" type), are effective for separating a wide range of silanes. researchgate.net

Detectors: Common detectors include the Flame Ionization Detector (FID) for general hydrocarbon impurities and the Thermal Conductivity Detector (TCD). For definitive identification, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), providing both retention time and mass spectral data for unequivocal peak assignment. nih.gov

| GC Parameter | Typical Condition |

|---|---|

| Technique | Capillary Gas Chromatography (GC) |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Argon wasson-ece.com |

| Injection Mode | Split/Splitless |

| Detector | FID, TCD, Mass Spectrometry (MS) wasson-ece.com |

While this compound is a monomer, it can undergo polymerization (e.g., through Wurtz-type coupling) to form polysilanes. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight distribution (MWD) of the resulting polymers. wikipedia.org

GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The resulting chromatogram allows for the calculation of various molecular weight averages, which describe the distribution. cmu.eduresearchgate.net

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. An ideal living polymerization results in a PDI of 1. wikipedia.org

Therefore, if this compound were used as a monomer, GPC would be a critical tool for characterizing the size and distribution of the resulting polymer chains. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. In the context of this compound, HPLC is particularly useful for analyzing complex mixtures that may arise during its synthesis or polymerization. These mixtures can contain the monomer itself, residual starting materials, catalysts, and a series of oligomers or polymer chains of varying lengths.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of organosilanes. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds, such as longer-chain polysilanes, will have a stronger affinity for the stationary phase and thus will elute later than more polar or smaller molecules like the this compound monomer.

The composition of the mobile phase, including the ratio of organic modifier to water and the presence of additives like buffers, can be optimized to achieve the desired separation. Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to effectively separate complex mixtures with a wide range of polarities.

Detailed Research Findings:

The analysis of dichlorosilane mixtures by RP-HPLC allows for the effective separation of the monomer from its oligomers and other impurities. The retention time of the analytes is directly related to their hydrophobicity; as the length of the silane (B1218182) chain increases, so does its retention time. A typical mobile phase for such separations would be a gradient of acetonitrile in water. A diode-array detector (DAD) can be used to monitor the elution of the compounds, often at a wavelength around 240 nm where many silanes exhibit UV absorption.

Table 1: Representative HPLC Parameters for the Analysis of a Complex this compound Mixture

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Thermal Analysis for Material Properties

Thermal analysis techniques are essential for determining the material properties of polymers derived from this compound, such as poly(ethylmethylsilylene). These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions of polymers. hu-berlin.de By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deyoutube.com

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a soft, rubbery state. For poly(ethylmethylsilylene), the Tg would indicate the upper-temperature limit for applications where rigidity is required. The melting temperature (Tm) is characteristic of the crystalline domains within a polymer, and the associated enthalpy of fusion can be used to determine the degree of crystallinity.

Detailed Research Findings:

Table 2: Expected Thermal Transitions for a Representative Poly(dialkylsilylene) by DSC

| Thermal Transition | Temperature Range (°C) | Enthalpy Change (J/g) |

| Glass Transition (Tg) | -50 to 20 | N/A |

| Crystallization (Tc) | 50 to 100 | Varies |

| Melting (Tm) | 120 to 180 | Varies |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere, such as nitrogen or air. setaramsolutions.com This technique is invaluable for determining the thermal stability of polymers like poly(ethylmethylsilylene). The TGA curve provides information on the onset temperature of decomposition, the rate of decomposition, and the amount of residual mass (char yield) at high temperatures. mdpi.com

Detailed Research Findings:

TGA of poly(dialkylsilylene)s under a nitrogen atmosphere typically shows a major weight loss step corresponding to the degradation of the polymer backbone. The onset of decomposition for many polysilanes is in the range of 250-400°C. The char yield at higher temperatures is an important parameter, as a higher char yield often correlates with better flame retardancy. The degradation profile can be influenced by factors such as molecular weight and the presence of any residual catalyst from polymerization. cdmf.org.br

Table 3: Representative TGA Data for a Poly(dialkylsilylene) under Nitrogen Atmosphere

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Decomposition (Tonset) | ~300 °C |

| Temperature at 50% Weight Loss (T50) | ~400 °C |

| Char Yield at 700 °C | 10-20% |

Morphological and Surface Characterization

The morphology and surface topography of thin films prepared from this compound-derived polymers are critical for their performance in applications such as coatings, membranes, and electronic devices. Electron and scanning probe microscopy techniques are employed to visualize and quantify these surface features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a widely used technique for imaging the surface morphology of materials with high resolution. researchgate.net In SEM, a focused beam of electrons is scanned across the surface of a sample, and the interaction of the electrons with the sample produces various signals that are used to form an image. For polymer films, SEM can reveal details about surface texture, porosity, grain size, and the presence of any defects. researchgate.net

Thin films of poly(ethylmethylsilylene) can be prepared by techniques such as spin-coating a solution of the polymer onto a substrate. The resulting film morphology, as observed by SEM, will depend on various factors including the solvent used, the concentration of the polymer solution, and the spin-coating parameters.

Detailed Research Findings:

SEM analysis of spin-coated polysilane thin films often reveals a relatively smooth and uniform surface. At higher magnifications, the granular structure of the polymer may become visible. The presence of features such as pinholes, cracks, or aggregates can be indicative of suboptimal film formation conditions. Cross-sectional SEM can also be employed to determine the thickness of the film.

Table 4: Typical Observational Parameters for SEM Analysis of a Poly(ethylmethylsilylene) Film

| Parameter | Description |

| Surface Features | Uniformity, presence of aggregates or defects |

| Grain Structure | Size and distribution of polymer grains |

| Porosity | Presence and size of pores |

| Film Thickness | Measured from cross-sectional images |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. spectraresearch.com In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to construct a topographical map.

AFM is particularly well-suited for characterizing the surface of polymer films as it does not require the sample to be conductive and can be operated in various environments. In addition to topography, AFM can provide quantitative data on surface roughness parameters such as the root-mean-square (RMS) roughness. oxinst.comresearchgate.net

Detailed Research Findings:

AFM analysis of thin films of poly(dialkylsilylene)s typically reveals a smooth surface at the nanoscale. The RMS roughness is a key parameter obtained from AFM images and is a measure of the standard deviation of the surface height. For a well-formed polymer film, the RMS roughness is expected to be in the range of a few nanometers. The surface topography can be influenced by the molecular weight of the polymer and the annealing conditions used after film deposition. nih.gov

Table 5: Representative Surface Roughness Data from AFM Analysis of a Polysilane Thin Film

| Parameter | Value |

| Scan Area | 5 µm x 5 µm |

| Root-Mean-Square (RMS) Roughness | 1-5 nm |

| Average Roughness (Ra) | 0.8-4 nm |

| Peak-to-Valley Height (Rz) | 10-50 nm |

X-ray Diffraction (XRD) for Crystalline and Lamellar Structures

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to characterize the atomic and molecular structure of crystalline materials. chemicaljournal.in The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic lattice. iitk.ac.in When a beam of monochromatic X-rays strikes a crystalline sample, the rays are scattered by the atoms. latech.edu Constructive interference occurs when the scattered waves are in phase, which happens only at specific angles that satisfy Bragg's Law. tcd.ie

Bragg's Law is the cornerstone of X-ray crystallography and is expressed as:

nλ = 2d sin(θ)

Where:

n is an integer representing the order of reflection.

λ (lambda) is the wavelength of the incident X-ray beam.

d is the spacing between parallel atomic planes in the crystal lattice.

θ (theta) is the angle of incidence (Bragg angle) between the X-rays and the crystal planes. libretexts.org

By systematically rotating the sample and detector, an X-ray diffractometer measures the intensity of the scattered X-rays at various angles (2θ). The resulting plot of intensity versus 2θ is known as a diffraction pattern, which serves as a unique "fingerprint" of the crystalline material. latech.edu Each peak in the pattern corresponds to a specific set of crystallographic planes (identified by Miller indices) and provides information about the crystal's structure, including lattice parameters and phase composition. iitk.ac.in

While this compound is a liquid at room temperature, XRD would be the primary technique to determine its crystal structure if it were solidified under cryogenic conditions. libretexts.org The analysis would reveal the unit cell dimensions, crystal system (e.g., cubic, tetragonal, orthorhombic), and the precise arrangement of the silicon, carbon, hydrogen, and chlorine atoms in the crystal lattice.

Furthermore, XRD techniques are instrumental in characterizing the lamellar structures that can be formed from organosilane precursors like this compound. When applied to a substrate, these molecules can self-assemble into highly ordered, quasi-crystalline monolayers or multilayers. Grazing incidence X-ray diffraction (GIXRD) and X-ray reflectivity (XRR) are specialized XRD methods used to analyze these thin films. These techniques can determine critical parameters such as the thickness of the lamellar layers, the orientation of the molecules relative to the substrate, and the in-plane molecular packing. tum.de

Table 1: Common Crystal Systems Determinable by XRD

| Crystal System | Axial Relationships | Interaxial Angles |

|---|---|---|

| Cubic | a = b = c | α = β = γ = 90° |

| Tetragonal | a = b ≠ c | α = β = γ = 90° |

| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |

| Rhombohedral | a = b = c | α = β = γ ≠ 90° |

| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |

| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |

| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |

Contact Angle Measurements for Surface Energy

Contact angle measurement is a fundamental method for quantifying the wettability of a solid surface, which in turn provides insight into its surface energy. nih.gov The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, gas (typically air), and solid intersect. dtic.mil This angle is determined by the balance of adhesive forces between the liquid and the solid and the cohesive forces within the liquid itself. dtic.mil

The primary technique for this measurement is sessile-drop goniometry, where a droplet of a probe liquid (e.g., water) is placed on the solid surface, and its shape is optically analyzed. nih.gov

A low contact angle (typically < 90°) indicates that the liquid spreads readily across the surface, signifying good wettability. This occurs when the adhesive forces between the liquid and solid are strong, a characteristic of high-energy surfaces. nih.gov

A high contact angle (typically > 90°) indicates poor wettability, where the liquid minimizes its contact with the surface and forms a distinct bead. This is characteristic of low-energy, hydrophobic (water-repelling) surfaces. researchgate.net

This compound and similar silane coupling agents are frequently used to modify the surface energy of substrates like glass, silica (B1680970), or metals. The dichlorosilane functional group reacts with surface hydroxyl groups, creating a covalent bond and exposing the ethyl and methyl groups. This transforms a high-energy, hydrophilic surface into a low-energy, hydrophobic one. Contact angle measurements are the primary method to verify and quantify the success of this surface modification. gelest.com

By measuring the contact angles of several probe liquids with known surface tensions, the solid surface energy of the material can be calculated using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method. Surface energy is a critical parameter that influences adhesion, coating performance, and biocompatibility. icm.edu.pl For instance, a high contact angle for water on a surface treated with this compound would confirm the formation of a hydrophobic layer and indicate a significant reduction in the surface energy of the substrate. researchgate.net

Table 2: Typical Contact Angle and Surface Energy Data

| Surface Material | Probe Liquid | Contact Angle (θ) | Calculated Surface Energy (mN/m) | Surface Character |

|---|---|---|---|---|

| Clean Glass Slide | Water | ~20-30° | ~70 | High-Energy, Hydrophilic |

| Glass Treated with Alkylsilane | Water | ~95-110° | ~20-25 | Low-Energy, Hydrophobic |

| Polytetrafluoroethylene (PTFE) | Water | ~108° | ~20 | Low-Energy, Hydrophobic |

| Poly(methyl methacrylate) (PMMA) | Water | ~70° | ~40 | Medium-Energy, Moderately Hydrophilic |

Safety Protocols and Environmental Considerations in Academic Research Settings

Laboratory Safety Best Practices

Adherence to established safety practices is paramount to mitigate the risks associated with ethylmethyldichlorosilane. A comprehensive approach, encompassing hazard awareness, appropriate protective equipment, safe handling and storage, and emergency preparedness, is essential for a safe research environment.

This compound is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage. gelest.com It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. gelest.com This reaction is a primary hazard, as the released HCl can cause severe respiratory irritation and damage to tissues. The flammability of the compound presents a significant fire and explosion hazard, especially given its low flash point. gelest.comgelest.com Vapors can form explosive mixtures with air. gelest.com

Risk minimization in a laboratory setting involves a multi-faceted approach. nih.gov All work with this compound should be conducted within a chemical fume hood to control vapor inhalation and contain any potential releases. fishersci.fi The work area must be kept free of ignition sources, such as open flames, hot surfaces, and sparks. gelest.comnj.gov Electrical equipment should be explosion-proof, and non-sparking tools must be used. gelest.comcfmats.com To prevent the violent reaction with water, contact with moisture, including humid air, must be strictly avoided. gelest.com This is often achieved by handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon). gelest.comgelest.com Researchers should always review the Safety Data Sheet (SDS) before beginning work to be fully aware of the hazards. nextgen-protocols.org

A thorough hazard assessment is required to select the appropriate PPE for any task involving this compound. ncsu.educornell.edu The minimum required PPE includes a lab coat, safety glasses with side shields or chemical goggles, long pants, and closed-toe shoes. ncsu.eduosu.edu However, due to the corrosive nature and reactivity of this compound, enhanced protection is mandatory.

Personnel must wear chemical-resistant gloves; neoprene or nitrile rubber gloves are recommended. gelest.comgelest.com It is crucial to inspect gloves for any signs of degradation before use. fishersci.fi For procedures with a higher risk of splashing, a face shield should be worn in addition to chemical goggles. gelest.comgelest.comnj.gov Contact lenses should not be worn when working with this substance. gelest.comgelest.com In situations where vapor concentrations may exceed exposure limits or when working outside of a fume hood, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary. gelest.comgelest.com

| PPE Item | Specification | Purpose |

| Eye Protection | Chemical goggles or a face shield worn over safety glasses. gelest.comgelest.comnj.gov | Protects against splashes and corrosive vapors causing severe eye damage. |

| Hand Protection | Neoprene or nitrile rubber gloves. gelest.comgelest.com | Prevents skin contact, which can cause severe chemical burns. |

| Body Protection | Flame-resistant lab coat worn over personal clothing. gelest.comosu.edu | Protects skin and clothing from splashes and potential fire hazards. |

| Respiratory Protection | NIOSH-certified organic vapor/acid gas respirator. gelest.comgelest.com | Required if ventilation is inadequate or for emergency response to prevent respiratory tract irritation from vapors and HCl gas. |

| Footwear | Closed-toe shoes made of a non-porous material. osu.edubu.edu | Protects feet from spills. |

Safe handling of this compound begins with ensuring that all equipment is dry and free from moisture. gelest.com Operations should be performed in a well-ventilated area, preferably a chemical fume hood. fishersci.ficfmats.com To prevent static electricity discharge, which can ignite flammable vapors, all metal containers and transfer lines must be grounded and bonded. gelest.comgelest.comnj.gov Use only non-sparking tools when opening or handling containers. gelest.com

Proper storage is critical to maintaining the stability of the compound and preventing accidents. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources. gelest.comfishersci.ficfmats.com The storage area should be designated for flammable liquids and may require refrigeration. fishersci.fi It must be stored separately from incompatible materials such as acids, alcohols, and oxidizing agents. gelest.comgelest.com Containers should be kept under a dry inert atmosphere to prevent reaction with atmospheric moisture. gelest.comgelest.com

In the event of an emergency, established procedures must be followed swiftly and safely. The immediate availability of emergency equipment, such as safety showers and eyewash stations, is essential in any laboratory where this compound is handled. gelest.comnj.gov

Personnel Exposure:

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. nmsu.edu Seek immediate medical attention. gelest.com

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. nmsu.edu Seek immediate medical attention. gelest.com

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. fishersci.fi

Spill Control: In case of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources. fishersci.fi The cleanup should only be performed by trained personnel wearing the appropriate PPE, including respiratory protection. princeton.edu

For a small spill, contain the material using a non-combustible absorbent material like sand, vermiculite, or absorbent clay. fishersci.fiaustincc.edu Do not use combustible materials like sawdust. ccohs.ca Scoop the absorbed material into a suitable, closed container for disposal using non-sparking tools. gelest.com The area should then be ventilated. For a large spill, evacuate the area and call for emergency response. austincc.edu Do not allow the spilled material to enter sewers or public waters. gelest.comcfmats.com All spill cleanup materials should be disposed of as hazardous waste. princeton.edu

Environmental Impact and Management